molecular formula C21H21NO3S B13079145 (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid

Cat. No.: B13079145
M. Wt: 367.5 g/mol
InChI Key: KWDKNJJNTVVWRD-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is an organic compound that features a benzothiazole moiety and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Butoxyphenyl Group: This step involves the coupling of the benzothiazole intermediate with a butoxyphenyl derivative, often through a Suzuki or Heck coupling reaction.

    Formation of the But-3-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.

    Reduction: Reduction reactions can target the benzothiazole ring or the but-3-enoic acid group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the butoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core.

    Butoxyphenyl Derivatives: Compounds such as 4-butoxyphenol and 4-butoxybenzoic acid share the butoxyphenyl group.

Uniqueness

What sets (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid apart is its combination of the benzothiazole and butoxyphenyl groups with the but-3-enoic acid moiety

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid

InChI

InChI=1S/C21H21NO3S/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-20(23)24)21-22-18-6-4-5-7-19(18)26-21/h4-11,13H,2-3,12,14H2,1H3,(H,23,24)/b16-13-

InChI Key

KWDKNJJNTVVWRD-SSZFMOIBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.